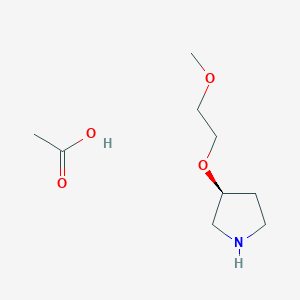
Perfluorohexanimidamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Environmental and Health Impact Studies :
- Perfluorinated alkylated substances (PFAS), including Perfluorohexanimidamide, have been linked to adverse health effects. A study conducted in Denmark showed that exposure to certain PFAS compounds during pregnancy was associated with an increased risk of miscarriage (Jensen et al., 2015).
- Perfluorinated compounds, such as Perfluorohexanimidamide, have been widely used in consumer products. Their persistence and potential toxicity are of growing concern, with widespread human exposure and potential toxic effects being highlighted (Lindstrom et al., 2011).
Industrial and Technological Applications :
- Perfluorinated membranes developed by Dow Chemical, which could include compounds like Perfluorohexanimidamide, have been utilized in proton-exchange membrane fuel cells. These membranes are crucial for proton transport and act as separators (Eisman, 1990).
Medical Applications :
- Perfluorocarbon liquids, potentially including Perfluorohexanimidamide, have been used experimentally in the treatment of acute lung injury. Their vaporization can improve oxygenation and pulmonary function, as demonstrated in an ovine model of acute respiratory distress syndrome (Bleyl et al., 1999).
Drug Encapsulation and Delivery :
- Research has explored the use of perfluorinated hydrocarbons, like Perfluorohexanimidamide, in the encapsulation of drugs. These compounds have been used in preparing multifunctional capsules for medical and pharmaceutical applications, demonstrating a novel process for drug encapsulation using a liquid to vapor phase change material (Chang et al., 2009).
Propiedades
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F11N2/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17/h(H3,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJWLDDXZYWBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F11N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895456 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorohexanamidine | |
CAS RN |
464-21-1 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1429634.png)





![N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide](/img/structure/B1429642.png)



